1-(Cyclopropylmethoxy)-2-ethynyl-4-methylbenzene
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Overview
Description
1-(Cyclopropylmethoxy)-2-ethynyl-4-methylbenzene is an organic compound characterized by a benzene ring substituted with a cyclopropylmethoxy group, an ethynyl group, and a methyl group
Preparation Methods
The synthesis of 1-(Cyclopropylmethoxy)-2-ethynyl-4-methylbenzene typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylphenol, cyclopropylmethanol, and ethynyl bromide.
Etherification: The first step involves the etherification of 4-methylphenol with cyclopropylmethanol in the presence of a strong base like sodium hydride (NaH) to form 4-methylphenyl cyclopropylmethoxy ether.
Sonogashira Coupling: The next step is the Sonogashira coupling reaction, where the etherified product is reacted with ethynyl bromide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(Cyclopropylmethoxy)-2-ethynyl-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the ethynyl group to an ethyl group.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts like palladium or copper. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Cyclopropylmethoxy)-2-ethynyl-4-methylbenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethoxy)-2-ethynyl-4-methylbenzene involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives.
Comparison with Similar Compounds
1-(Cyclopropylmethoxy)-2-ethynyl-4-methylbenzene can be compared with similar compounds such as:
1-(Cyclopropylmethoxy)-4-methylbenzene: Lacks the ethynyl group, resulting in different reactivity and applications.
2-Ethynyl-4-methylphenol: Contains a hydroxyl group instead of the cyclopropylmethoxy group, leading to different chemical properties and uses.
4-Methylphenylacetylene:
The uniqueness of this compound lies in its combination of substituents, which confer specific reactivity and potential for diverse applications in scientific research.
Properties
IUPAC Name |
1-(cyclopropylmethoxy)-2-ethynyl-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c1-3-12-8-10(2)4-7-13(12)14-9-11-5-6-11/h1,4,7-8,11H,5-6,9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTHZEZQGGRYBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2CC2)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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